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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B11932054 Get Quote

(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug

that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted

activation mechanism positions it as a promising therapeutic agent for various cancers

overexpressing AKR1C3, such as T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular

carcinoma, and castrate-resistant prostate cancer.[1][2] This technical guide provides a

comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of (R)-
Odafosfamide, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics
(R)-Odafosfamide has been evaluated in preclinical studies involving mice and non-human

primates, as well as in a Phase 1 clinical trial in human subjects.[3][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in female H460 tumor-bearing nude mice and cynomolgus monkeys

have been conducted. The key pharmacokinetic parameters are summarized in the table

below.[3] (R)-Odafosfamide demonstrated greater stability in mouse and human plasma

compared to monkey plasma and was more stable in mouse and human hepatic microsomes

than in those from monkeys.[3]

Table 1: Preclinical Pharmacokinetic Parameters of (R)-Odafosfamide
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Species Dose
Cmax
(ng/mL)

Tmax (hr)
AUC (0-t)
(ng*hr/mL)

Half-life (t½)
(hr)

Mouse 5 mg/kg (i.p.) 1,230 0.25 1,560 1.2

Cynomolgus

Monkey
2 mg/kg (i.v.) 3,410 0.58 2,180 0.8

Data extrapolated from supplementary materials of a preclinical study.[2]

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced or metastatic solid tumors

demonstrated that (R)-Odafosfamide exhibits linear pharmacokinetics over a dose range of 1

to 14 mg/m².[4] Minimal accumulation was observed after repeated dosing.[4] The

recommended Phase 2 dose (RP2D) was determined to be 12 mg/m² administered

intravenously once every 3 weeks.[5]

Table 2: Human Pharmacokinetic Information from Phase 1 Clinical Trial

Dose Range Pharmacokinetic Profile
Recommended Phase 2
Dose (RP2D)

1 - 14 mg/m² Linear
12 mg/m² (i.v., once every 3

weeks)

Information sourced from a Phase 1 clinical trial abstract.[4]

Pharmacodynamics
The pharmacodynamic effects of (R)-Odafosfamide are intrinsically linked to its mechanism of

action, which is dependent on the expression of AKR1C3 in cancer cells.

Mechanism of Action

(R)-Odafosfamide is a prodrug that is selectively reduced by AKR1C3 in the presence of

NADPH. This enzymatic reaction forms a highly reactive intermediate that spontaneously
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releases a potent DNA alkylating agent, OBI-2660.[2] OBI-2660 then forms intra- and inter-

strand DNA crosslinks, leading to the activation of the DNA damage response (DDR) pathway,

cell cycle arrest, and ultimately, apoptosis.[1][4]
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Mechanism of action of (R)-Odafosfamide.
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In Vitro Cytotoxicity

(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against a wide range of

cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration

(IC50) values are typically in the low nanomolar range for sensitive cell lines.[6]

Table 3: In Vitro Cytotoxicity of (R)-Odafosfamide in Various Cancer Cell Lines

Cell Line Cancer Type
AKR1C3
Expression

IC50 (nM)

H460 Lung Cancer High 4.0

T-ALL (median)

T-cell Acute

Lymphoblastic

Leukemia

High 9.7

B-ALL (median)

B-cell Acute

Lymphoblastic

Leukemia

Low 60.3

ETP-ALL (median)
Early T-cell Precursor

ALL
High 31.5

Data sourced from MedChemExpress.[6]

In Vivo Efficacy

In preclinical studies using patient-derived xenograft (PDX) models of pediatric T-ALL, (R)-
Odafosfamide treatment resulted in a significant prolongation of event-free survival (EFS).[7]

Dosing regimens of 0.5-2.5 mg/kg administered intraperitoneally once weekly for three weeks

induced tumor regressions.[8]

Table 4: In Vivo Efficacy of (R)-Odafosfamide in T-ALL PDX Models
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PDX Model Dose Regimen
EFS Prolongation (Treated
vs. Control)

T-ALL
2.5 mg/kg, i.p., once weekly for

3 weeks
17.1–77.8 days

Data from a study on preclinical models of T-ALL.[7]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the IC50 of (R)-Odafosfamide in adherent

cancer cell lines.

Start Seed cells in
96-well plates Incubate for 24h Add serial dilutions

of (R)-Odafosfamide Incubate for 72h Add MTT reagent Incubate for 4h Add solubilization
solution (e.g., DMSO)

Measure absorbance
at 570 nm Calculate IC50 values End

Click to download full resolution via product page

Workflow for an in vitro cytotoxicity assay.

Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow

them to adhere overnight.

Drug Treatment: Prepare serial dilutions of (R)-Odafosfamide in culture medium and add to

the respective wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a period of 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in PDX Models

The following protocol outlines a typical in vivo efficacy study using patient-derived xenograft

(PDX) models.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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